molecular formula C15H26ClNOS B14674511 Ethanethiol, 2-((4-(2-isopropylphenoxy)butyl)amino)-, hydrochloride CAS No. 38920-71-7

Ethanethiol, 2-((4-(2-isopropylphenoxy)butyl)amino)-, hydrochloride

Cat. No.: B14674511
CAS No.: 38920-71-7
M. Wt: 303.9 g/mol
InChI Key: VPVBMLNYLRWVPW-UHFFFAOYSA-N
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Description

Ethanethiol, 2-((4-(2-isopropylphenoxy)butyl)amino)-, hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes an ethanethiol group and a substituted phenoxybutylamino group. The hydrochloride form of this compound enhances its solubility in water, making it more versatile for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanethiol, 2-((4-(2-isopropylphenoxy)butyl)amino)-, hydrochloride typically involves multiple steps. The process begins with the preparation of the substituted phenoxybutylamine, which is then reacted with ethanethiol under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Ethanethiol, 2-((4-(2-isopropylphenoxy)butyl)amino)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The ethanethiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form simpler thiol derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanethiol group can lead to the formation of disulfides, while substitution reactions can yield a variety of amino-substituted derivatives.

Scientific Research Applications

Ethanethiol, 2-((4-(2-isopropylphenoxy)butyl)amino)-, hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of ethanethiol, 2-((4-(2-isopropylphenoxy)butyl)amino)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethanethiol, 2-((4-(2-isopropylphenoxy)butyl)amino)-, hydrochloride include other substituted phenoxybutylamines and thiol-containing compounds. These compounds share structural similarities but may differ in their specific functional groups and overall properties.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for a variety of applications, from organic synthesis to potential therapeutic uses.

Properties

CAS No.

38920-71-7

Molecular Formula

C15H26ClNOS

Molecular Weight

303.9 g/mol

IUPAC Name

2-[4-(2-propan-2-ylphenoxy)butylamino]ethanethiol;hydrochloride

InChI

InChI=1S/C15H25NOS.ClH/c1-13(2)14-7-3-4-8-15(14)17-11-6-5-9-16-10-12-18;/h3-4,7-8,13,16,18H,5-6,9-12H2,1-2H3;1H

InChI Key

VPVBMLNYLRWVPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1OCCCCNCCS.Cl

Origin of Product

United States

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